molecular formula C10H21NO2 B13166326 Methyl 6-amino-4-(propan-2-yl)hexanoate

Methyl 6-amino-4-(propan-2-yl)hexanoate

Cat. No.: B13166326
M. Wt: 187.28 g/mol
InChI Key: JZGXCLRSXMUCHU-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-(propan-2-yl)hexanoate is an organic compound with a complex structure that includes an amino group, a methyl ester, and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-4-(propan-2-yl)hexanoate typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor, followed by esterification and amination reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-(propan-2-yl)hexanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert certain functional groups to their reduced forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 6-amino-4-(propan-2-yl)hexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 6-amino-4-(propan-2-yl)hexanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-4-(propan-2-yl)hexanoate: shares similarities with other amino acid derivatives and esters.

    This compound: can be compared to compounds such as this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 6-amino-4-(propan-2-yl)hexanoate is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an amino acid derivative with the following molecular formula and structure:

  • Molecular Formula : C11_{11}H21_{21}N\O2_2
  • Molecular Weight : Approximately 199.29 g/mol

The compound features a hexanoate backbone with an amino group and an isopropyl substituent, which contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The amino group can participate in hydrogen bonding, influencing protein conformation and activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act on receptors to influence signaling pathways.
  • Hydrolysis : The ester bond can be hydrolyzed by enzymes such as esterases, releasing bioactive components that exert physiological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown potential to inhibit bacterial growth, suggesting that this compound may have similar properties.
  • Anti-inflammatory Effects : Compounds with amino acid structures often exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.

Case Studies and Experimental Data

  • Antimicrobial Studies : In vitro studies demonstrated that derivatives of methyl 6-amino compounds possess significant antibacterial activity against various strains of bacteria. For instance, a related study found that similar esters inhibited the growth of Staphylococcus aureus and Escherichia coli .
  • Pharmacological Applications : Research has explored the use of methyl 6-amino derivatives in drug formulations aimed at treating metabolic disorders. These studies highlight the importance of structural modifications in enhancing bioavailability and efficacy .
  • Metabolomic Profiling : Recent metabolomic studies indicated that the hydrolysis products of methyl 6-amino compounds are bioactive metabolites that may play roles in antioxidant activity .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Methyl 6-aminohexanoateLacks isopropyl groupModerate antimicrobial properties
Methyl 6-(carbamothioylamino)hexanoateContains carbamothioyl groupEnhanced enzyme inhibition
Methyl 6-(1,3-dioxoisoindol-2-yl)hexanoateContains dioxoisoindole structureNotable interaction with protein targets

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

methyl 4-(2-aminoethyl)-5-methylhexanoate

InChI

InChI=1S/C10H21NO2/c1-8(2)9(6-7-11)4-5-10(12)13-3/h8-9H,4-7,11H2,1-3H3

InChI Key

JZGXCLRSXMUCHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(=O)OC)CCN

Origin of Product

United States

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